(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with an oxetane ring at the 1-position and a tert-butyl carbamate group at the 3-position. This compound is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics, due to the oxetane moiety’s ability to enhance metabolic stability and solubility compared to bulkier substituents .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBTYBAKOMBTP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative and a pyrrolidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a variety of substituted pyrrolidine or oxetane derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate has been studied for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Case Study: Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, pyrrolidine derivatives have shown efficacy against various viral infections by inhibiting viral replication mechanisms. The oxetane ring may enhance the compound's ability to penetrate biological membranes, thus improving its pharmacokinetic profile .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various reactions, including:
- Nucleophilic substitutions
- Ring-opening reactions
These reactions can lead to the formation of more complex molecules that are useful in pharmaceuticals and agrochemicals.
Synthetic Route Example
A notable synthetic route involves the reaction of tert-butyl carbamate with an oxetane derivative. This method allows for the efficient formation of this compound while maintaining high yields and purity .
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. The ability to modulate neurotransmitter levels could make this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pain Management
Pyrrolidine derivatives have been investigated for their analgesic properties. The compound's potential to interact with pain pathways suggests that it might be developed into a novel pain management therapy .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antiviral agent; targets viral replication mechanisms |
| Organic Synthesis | Intermediate for nucleophilic substitutions and ring-opening reactions |
| Therapeutics | Neuroprotective effects; potential use in pain management |
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The structural and functional properties of this compound are best understood through comparison with analogs differing in substituents, stereochemistry, or core heterocycles. Below is a detailed analysis supported by evidence from synthetic, physicochemical, and application-based studies.
Structural Analogs with Varying Substituents
Benzyl-Substituted Analogs
- tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 99735-30-5)
- Substituent : Benzyl group at pyrrolidine 1-position.
- Key Differences :
Benzyl derivatives are prone to oxidative metabolism, whereas oxetane’s ring strain and polarity enhance metabolic stability .
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (CAS 169452-10-2)
- Substituent : 4-Chlorobenzyl group.
- Properties :
- Molar mass: 310.82 g/mol; pKa: 12.30 (predicted).
- Chlorine substitution enhances electrophilicity and may improve receptor binding affinity in histamine H3-targeted therapies .
Acyl-Substituted Analogs
- (S)-tert-Butyl (1-(2-ethylbutanoyl)pyrrolidin-3-yl)carbamate (CAS 1286208-35-2) Substituent: 2-Ethylbutanoyl group. Key Differences:
- Similarity score: 0.95 .
Heteroaromatic-Substituted Analogs
- (S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 1085843-07-7) Substituent: 5-Aminopyridin-2-yl group. Properties:
- Molecular weight: 278.36 g/mol; purity: 95%.
- Comparison: The oxetane analog lacks aromatic amine functionality, which may reduce off-target interactions but limit binding to aminergic receptors .
Stereochemical Variants
- (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 131878-23-4)
Physicochemical and Pharmacokinetic Comparison
*Estimated based on molecular formula.
Biological Activity
(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS Number : 1256667-59-0
The compound features a tert-butyl group, an oxetane ring, and a pyrrolidine moiety, which contribute to its unique properties and biological interactions.
The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical responses. Its structural characteristics suggest potential interactions with protein kinases, similar to other carbamate derivatives .
Inhibition Studies
Recent studies have focused on the compound's inhibitory effects on various biological targets:
- GSK-3β Inhibition : Research indicates that derivatives related to this compound exhibit nanomolar inhibition against glycogen synthase kinase 3 beta (GSK-3β). The introduction of specific functional groups can enhance metabolic stability and potency .
- Neuroprotective Properties : Compounds with similar structures have been evaluated for neuroprotective effects in cellular models, suggesting that this compound may also exhibit such properties .
Study on GSK-3β Inhibition
A study demonstrated the synthesis of several derivatives based on the core structure of this compound. These derivatives were tested for their GSK-3β inhibitory activity. The most effective compounds showed IC₅₀ values in the low nanomolar range, indicating strong biological activity. The study highlighted the importance of steric effects introduced by the tert-butyl group in enhancing binding affinity and selectivity.
Neuroprotective Effects
Another investigation assessed the neuroprotective effects of compounds structurally related to this compound using in vitro models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting therapeutic potential in neurodegenerative diseases .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC₅₀ (nM) |
|---|---|---|---|
| This compound | Structure | GSK-3β Inhibitor | <100 |
| Related Compound A | Structure | Neuroprotective | <200 |
| Related Compound B | Structure | Cytotoxicity Reduction | <150 |
Q & A
Q. What are the established synthetic routes for (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling oxetan-3-yl groups to pyrrolidine scaffolds followed by carbamate protection. Key steps include:
- Step 1: Introduction of the oxetane ring via nucleophilic substitution or Mitsunobu reactions (e.g., oxetan-3-amine derivatives in ).
- Step 2: Stereoselective formation of the pyrrolidine ring, often using chiral auxiliaries or enantioselective catalysis (e.g., tert-butyl carbamates in ).
- Step 3: Carbamate protection with tert-butyl groups under anhydrous conditions to avoid hydrolysis ().
Table 1: Comparison of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Mitsunobu coupling | DIAD, PPh₃ | 65–75 | ≥95 | |
| Nucleophilic substitution | Oxetan-3-amine, K₂CO₃ | 50–60 | 90–95 | |
| Chiral resolution | (S)-pyrrolidine precursors | 70–80 | ≥98 |
Critical Factors:
Q. How can the stereochemistry of this compound be confirmed using spectroscopic techniques?
Methodological Answer:
- Circular Dichroism (CD): Compare optical rotation data with enantiopure standards (e.g., (S)-configured carbamates in ).
- NMR Spectroscopy:
- ¹H NMR: Diastereotopic protons near the chiral center (pyrrolidine C3) split into distinct multiplets (e.g., δ 3.5–4.5 ppm) .
- NOESY: Cross-peaks between the oxetane oxygen and pyrrolidine protons confirm spatial proximity .
- X-ray Crystallography: Resolve absolute configuration (e.g., tert-butyl carbamate derivatives in ).
Table 2: Key Spectroscopic Signals
| Technique | Characteristic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 ppm (tert-butyl), δ 4.2–4.6 ppm (oxetane protons) | |
| ¹³C NMR | δ 155–160 ppm (carbamate carbonyl), δ 80–85 ppm (oxetane carbons) |
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this chiral carbamate?
Methodological Answer:
- Low-Temperature Reactions: Perform coupling steps at –20°C to reduce thermal epimerization (e.g., tert-butyl carbamate synthesis in ).
- Chiral Catalysts: Use enantioselective catalysts (e.g., Ru-based complexes) for pyrrolidine ring formation .
- Protecting Group Optimization: Avoid acidic/basic conditions post-carbamate formation (e.g., use Boc-protected intermediates in ).
Data Contradictions:
Q. How does the oxetane ring's conformation affect the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer: The oxetane ring’s high ring strain (~26 kcal/mol) enhances reactivity:
- Nucleophilic Attack: Oxetane’s C3 position is prone to ring-opening with nucleophiles (e.g., amines, thiols) ().
- Steric Effects: The tert-butyl group on the carbamate directs nucleophiles to the less hindered pyrrolidine nitrogen ().
Table 3: Reactivity Trends
| Condition | Reaction Outcome | Reference |
|---|---|---|
| Basic (NaOH) | Oxetane ring-opening to form diols | |
| Acidic (HCl) | Carbamate deprotection | |
| Pd-catalyzed | Cross-coupling at pyrrolidine nitrogen |
Advanced Analysis:
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate membrane permeability (logP ~1.5–2.0) based on oxetane’s polarity ().
- Docking Studies: Model interactions with enzymes (e.g., cytochrome P450) using crystal structures of related carbamates ().
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F >50%) due to low molecular weight (<400 g/mol) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
